9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
This compound is a pyrido[1,2-a]pyrimidine derivative featuring a 4-oxo group, a 9-methyl substituent, and a 4-phenylpiperazinyl moiety at position 2. Its aldehyde functional group at position 3 enables further chemical modifications, making it a versatile scaffold for drug discovery . The synthesis of such compounds often involves regioselective cyclization of alkynamides derived from 2-aminopyridines, as described in .
Properties
IUPAC Name |
9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-6-5-9-24-18(15)21-19(17(14-25)20(24)26)23-12-10-22(11-13-23)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJDNHSYMFJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the aldehyde group and other functionalizations to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde group at position 3 participates in nucleophilic additions and condensation reactions:
Key findings:
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Oxime derivatives are stabilized by intramolecular hydrogen bonding, enhancing their crystallinity .
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Schiff bases formed with aromatic amines show potential as intermediates for bioactive molecules.
Pyrido[1,2-a]pyrimidine Core Reactivity
The fused pyrido-pyrimidine system undergoes electrophilic substitution and redox reactions:
Electrophilic Aromatic Substitution
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Nitration : At position 7 of the pyrido-pyrimidine ring under HNO₃/H₂SO₄ .
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Halogenation : Bromination at position 9 using Br₂ in acetic acid .
Reduction
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The 4-oxo group is reducible with NaBH₄ or LiAlH₄ to form 4-hydroxy derivatives.
4-Phenylpiperazine Substituent Reactivity
The piperazine ring enables alkylation, acylation, and coordination chemistry:
Key observations:
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Piperazine alkylation modifies the compound’s pharmacokinetic properties .
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Acylated derivatives exhibit improved binding to CNS targets .
Cross-Coupling Reactions
The aldehyde group facilitates Pd-catalyzed couplings:
| Reaction | Catalyst/Base | Product Utility | Source |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives for anticancer screening | |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkenylated analogs for fluorescence studies |
Oxidation and Degradation
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that it can inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival.
Case Study: Cytotoxicity Analysis
A study involving various cancer cell lines demonstrated significant cytotoxicity, with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that 9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde could serve as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Its derivatives have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
In vitro studies using the disc diffusion method revealed that several derivatives exhibited good antimicrobial efficacy, indicating the potential for development into therapeutic agents against infections .
Anti-inflammatory Effects
The structure of the compound suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect warrants further investigation to elucidate the underlying mechanisms and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield compounds with high purity and specific biological activity profiles.
Synthesis Methodology
The synthesis often includes:
- Formation of the pyridopyrimidine scaffold.
- Introduction of the phenylpiperazine moiety through coupling reactions.
- Functionalization to yield the aldehyde group.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on neurological functions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrido[1,2-a]pyrimidine derivatives allows for systematic comparisons. Below is an analysis of key analogs:
Structural Analogues
Physicochemical Properties
- Solubility : Derivatives with polar groups (e.g., methoxy in ) exhibit improved aqueous solubility compared to lipophilic analogs like the benzylpiperidinyl derivative .
- Hydrogen Bonding : The aldehyde and 4-oxo groups provide hydrogen-bond acceptors, influencing binding to biological targets. Computed properties (e.g., Topological Polar Surface Area = 117 Ų) suggest moderate membrane permeability .
Biological Activity
The compound 9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 839686-42-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
- Structure : The compound features a pyrido-pyrimidine core with a phenylpiperazine substituent, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The focus on This compound has revealed several key areas of activity:
Antimicrobial Activity
Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antibacterial properties. For instance, certain derivatives have been tested against strains of Gram-positive bacteria such as Staphylococcus aureus, demonstrating effective inhibition .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In vitro studies indicated that related compounds exhibit up to 63% inhibition of MAO activity .
The biological activity of This compound can be attributed to its interaction with specific biological targets:
- Dihydrofolate Reductase (DHFR) : Compounds in this class have shown high affinity for DHFR, which is critical in the synthesis of nucleic acids and thus vital for cellular proliferation .
- Kinase Inhibition : The compound's structure allows it to interact with various kinases, such as eukaryotic elongation factor 2 kinase (eEF-2K), which plays a role in cancer cell proliferation. Preliminary data suggest that modifications to the pyridopyrimidine scaffold can enhance inhibitory potency against eEF-2K .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives:
Q & A
Q. What are the optimal synthetic routes for 9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via condensation reactions between pyrido[1,2-a]pyrimidine precursors and functionalized amines. For example, analogs with similar cores were prepared by refluxing 2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol, yielding carboxamide derivatives . Key steps include:
- Reaction Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) to improve yields.
- Purification : Column chromatography or recrystallization to isolate the target compound.
- Characterization : Confirm structure via H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and elemental analysis .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : H NMR detects aromatic protons of the pyrido-pyrimidine core (δ 6.8–8.5 ppm) and piperazine moiety (δ 2.5–3.5 ppm for N–CH groups). Shifts in aromatic signals indicate electronic effects from substituents .
- Elemental Analysis : Verify C, H, N percentages to confirm purity (>95% ideal).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for exact mass).
Q. What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Analgesic Activity : Use the "acetic acid writhing" model in rodents to assess pain inhibition. Derivatives of this scaffold showed consistent activity in this model, suggesting utility for nociception studies .
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to the 4-phenylpiperazine moiety’s known interactions with these targets .
Advanced Research Questions
Q. How does the 4-phenylpiperazine moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess blood-brain barrier penetration. Piperazine derivatives often enhance solubility but may reduce CNS uptake.
- Metabolic Stability : Perform liver microsome assays (e.g., human/rat) to evaluate CYP450-mediated degradation. Piperazine rings are prone to N-oxidation, which can be mitigated by methyl or fluorine substitutions .
- Structure-Activity Relationships (SAR) : Compare analogs with varying piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to optimize target engagement .
Q. How can researchers resolve contradictions in reported biological activities of pyridopyrimidine derivatives?
Methodological Answer:
- Model-Specific Variability : For example, compounds showing uniform activity in the acetic acid writhing model may lack efficacy in neuropathic pain models. Validate findings across multiple assays (e.g., hot plate, formalin tests) .
- Structural Confirmation : Use X-ray crystallography (as in related pyrido[1,2-a]pyrimidin-4-ones) to rule out polymorphism or stereochemical inconsistencies .
- Dose-Response Analysis : Ensure studies use standardized dosing (e.g., mg/kg vs. molarity) and control for batch-to-batch purity variations.
Q. What strategies enhance the compound’s stability during storage and experimentation?
Methodological Answer:
- Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH for 1–3 months). Aldehyde groups (e.g., 3-carbaldehyde) are prone to oxidation; stabilize with antioxidants (e.g., BHT) or inert atmosphere storage .
- Analytical Monitoring : Use HPLC-UV or LC-MS to track degradation products (e.g., carboxylic acid derivatives from aldehyde oxidation).
Q. How can bioisosterism guide structural optimization of this scaffold?
Methodological Answer:
- Core Replacement : Replace the pyrido[1,2-a]pyrimidine nucleus with bioisosteres like quinazolin-4(3H)-ones. Evidence shows bioisosteric equivalence between 4-hydroxyquinolin-2-ones and pyrido-pyrimidines in analgesic models .
- Functional Group Swapping : Substitute the carbaldehyde group with carboxamides or nitriles to improve metabolic stability while retaining activity .
Q. What advanced techniques validate target engagement and mechanism of action?
Methodological Answer:
- Crystallography : Co-crystallize the compound with its target (e.g., kinase or GPCR) to map binding interactions. For example, pyrido[1,2-a]pyrimidine analogs have been studied as EGFR inhibitors .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) and enthalpy changes.
- Silencing/Overexpression Models : CRISPR/Cas9-mediated gene editing in cell lines to confirm target dependency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
